molecular formula C13H16N4O2S B4969065 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine

2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine

Cat. No. B4969065
M. Wt: 292.36 g/mol
InChI Key: KVXDMAVJTSWXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrimidine-based compounds and has been found to exhibit promising results in various studies.

Mechanism of Action

The mechanism of action of 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, it has been found to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also shows anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been found to improve cognitive function by increasing the level of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine in lab experiments is its potential therapeutic applications in various diseases. It has been found to exhibit promising results in different studies, which makes it a potential candidate for drug development. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety profile and optimal dosage for therapeutic use.

Future Directions

There are several future directions for the research on 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine. One of the directions is to study its potential in treating other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Furthermore, future studies could focus on optimizing the synthesis method and improving the pharmacokinetics profile of the compound. Overall, the research on this compound holds promise for the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine involves the reaction of 2-chloro-N-(3-methoxypropyl)acetamide with sodium ethoxide in ethanol to form 2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-dichloropyrimidine. This intermediate is then reacted with ammonia to obtain the final product, this compound.

Scientific Research Applications

2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also shows anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-18-9-3-2-4-10(7-9)19-5-6-20-13-16-11(14)8-12(15)17-13/h2-4,7-8H,5-6H2,1H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXDMAVJTSWXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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